1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone
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Overview
Description
1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods would typically employ large-scale reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for 1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This compound can inhibit or activate specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(4-Trifluoromethylphenyl)propionic acid
Uniqueness
Compared to these similar compounds, 1-[4-[4-[[2-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone stands out due to its unique combination of a trifluoromethyl group and a piperazine moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-15(26)16-6-8-18(9-7-16)25-12-10-24(11-13-25)14-17-4-2-3-5-19(17)20(21,22)23/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTYBFDKDAXRMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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